

IUPAC name N,N'-ditert-butylethane-1,2-diamine structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N'-Di-tert-butylethylenediamine*

Cat. No.: B1581574

[Get Quote](#)

An In-Depth Technical Guide to N,N'-ditert-butylethane-1,2-diamine: Structure, Synthesis, and Applications

Executive Summary

N,N'-di-tert-butylethane-1,2-diamine is a sterically hindered diamine that has garnered significant interest in coordination chemistry, catalysis, and materials science. Its unique structural architecture, characterized by a flexible ethylenediamine backbone flanked by two bulky tert-butyl groups, imparts a combination of strong chelating ability and significant steric shielding. These features make it an invaluable ligand for stabilizing reactive metal centers and directing the stereochemical outcome of chemical transformations. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a detailed synthesis protocol, and its critical applications for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundation of N,N'-di-tert-butylethane-1,2-diamine's utility lies in its distinct molecular structure. Understanding this structure is key to appreciating its function as a powerful tool in chemical synthesis.

IUPAC Nomenclature and Chemical Identifiers

The compound is systematically named N,N'-ditert-butylethane-1,2-diamine according to IUPAC nomenclature.^[1] It is widely registered and identified by the following:

- CAS Number: 4062-60-6^{[1][2][3][4][5]}
- Molecular Formula: C₁₀H₂₄N₂^{[1][2][5]}
- Molecular Weight: 172.31 g/mol ^{[1][6]}
- Synonyms: 1,2-Bis(tert-butylamino)ethane, N,N'-Bis(tert-butyl)ethylenediamine^{[1][2][3]}

Structural Analysis

The structure consists of a central ethane-1,2-diamine core where each nitrogen atom is substituted with a tert-butyl group.

Caption: 2D structure of N,N'-ditert-butylethane-1,2-diamine.

The two key structural features are:

- Bidentate Ligand Core: The two nitrogen atoms, separated by a two-carbon linker, can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelating effect significantly enhances the stability of the resulting metal complex compared to monodentate amine ligands.
- Steric Hindrance: The presence of the bulky tert-butyl groups is the most defining characteristic.^[2] These groups create a sterically crowded environment around the nitrogen atoms and any coordinated metal center. This hindrance is not merely a passive feature; it actively influences the ligand's function by:
 - Preventing the formation of undesired oligomeric or polymeric metal complexes.
 - Creating a chiral pocket around the metal, which can be exploited for asymmetric catalysis.
 - Modulating the electronic properties and reactivity of the metal center.

Physicochemical Properties

The physical and chemical properties of N,N'-di-tert-butylethane-1,2-diamine are summarized in the table below. It is a colorless to light yellow liquid with a characteristic amine odor.[\[3\]](#)[\[7\]](#)

Property	Value	Source
Appearance	Colorless to yellow clear liquid	[3] [5]
Boiling Point	196-198 °C	[5]
Density	0.799 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.43	[5]
Flash Point	62 °C (144 °F)	[5]
Water Solubility	33 g/L at 25 °C (Slightly soluble)	[3] [4]
pKa (Predicted)	10.49 ± 0.38	[5]

Spectroscopic Characterization

Definitive identification and purity assessment are typically performed using standard spectroscopic methods.

Technique	Proton (¹ H) NMR	Carbon (¹³ C) NMR	Mass Spectrometry (EI)
Key Signals	~1.0-1.2 ppm (Singlet, 18H, -C(CH ₃) ₃)~2.5-3.0 ppm (Singlet or Multiplet, 4H, -CH ₂ -CH ₂ -)	Data not precisely available in sources, but expected peaks for tert-butyl methyl carbons, quaternary tert-butyl carbons, and ethylene bridge carbons.	Molecular Ion (M ⁺): m/z = 172
Source/Notes	The ¹ H NMR spectrum is characterized by two main signals: a large singlet for the 18 equivalent protons of the two tert-butyl groups and a signal for the 4 protons of the ethylene bridge. ^[7]	¹³ C NMR provides complementary data on the carbon skeleton. ^[1]	The mass spectrum confirms the molecular weight of the compound. ^[8]

Synthesis Methodology

The industrial synthesis of N,N'-di-tert-butylethane-1,2-diamine is a robust, two-step process that is both efficient and scalable. The methodology avoids the need to isolate the intermediate, making it a streamlined procedure.

Reaction Principle

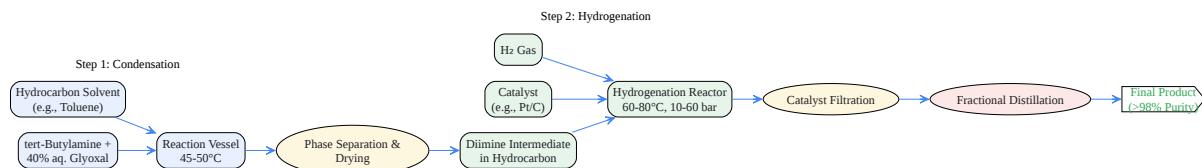
The synthesis involves two sequential reactions:

- Condensation: Two equivalents of tert-butylamine react with one equivalent of glyoxal to form the corresponding diimine intermediate, N,N'-di-tert-butylethanediimine. This reaction is typically performed in a hydrocarbon solvent.
- Hydrogenation: The C=N double bonds of the diimine intermediate are then catalytically hydrogenated to C-N single bonds to yield the final diamine product.

Detailed Experimental Protocol

This protocol is synthesized from established patent literature and represents a standard laboratory- to pilot-scale procedure.

Materials:


- tert-Butylamine (6.6 mol)
- 40% aqueous glyoxal solution (3.0 mol)
- Hydrocarbon solvent (e.g., toluene, xylene, n-octane), ~400 g
- Hydrogenation catalyst (e.g., 5% Platinum on Carbon or a Nickel-based catalyst)
- Pressurized hydrogenation reactor

Procedure:

- **Vessel Preparation:** Charge a suitable reaction vessel with the hydrocarbon solvent (400 g) and tert-butylamine (483 g, 6.6 mol). Stir to form a clear solution.
- **Condensation Reaction:** While stirring, slowly add the 40% aqueous glyoxal solution (435 g, 3.0 mol) to the reaction mixture. Maintain the temperature between 45-50°C during the addition. An exothermic reaction may be observed.
- **Phase Separation:** After the addition is complete, continue stirring for one hour. Stop stirring and allow the layers to separate. The top layer is the hydrocarbon phase containing the diimine product, and the bottom is the aqueous phase.
- **Extraction and Drying:** Separate the hydrocarbon phase. The remaining aqueous phase can be extracted with a small additional amount of solvent (~50 g) to maximize yield. Combine the hydrocarbon phases. A small amount of water may be removed by azeotropic distillation or under vacuum if necessary.
- **Catalytic Hydrogenation:** Transfer the hydrocarbon solution of the diimine intermediate to a high-pressure hydrogenation reactor. Add the hydrogenation catalyst (e.g., 3 g of 5% Pt/C).

- Hydrogenation Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 10-60 bar. Heat the mixture to 60-80°C. The reaction is monitored by hydrogen uptake.
- Work-up and Purification: Once hydrogen uptake ceases (typically within a few hours), cool the reactor, vent the pressure, and filter the reaction mixture to remove the catalyst. The resulting solution contains the desired product.
- Isolation: The pure N,N'-di-tert-butylethane-1,2-diamine is isolated by fractional distillation of the solvent and any remaining impurities. The final product is typically obtained in high purity (>98%) with yields around 85% of the theoretical maximum.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N,N'-ditert-butylethane-1,2-diamine.

Applications in Chemical Synthesis

The unique steric and electronic properties of N,N'-di-tert-butylethane-1,2-diamine make it a highly valuable ligand and chemical intermediate.

Coordination Chemistry and Catalysis

As a chelating ligand, it forms stable complexes with a wide range of transition metals. The steric bulk of the tert-butyl groups enforces specific coordination geometries and can create a well-defined cavity around the metal's active site. This is crucial for catalysis, where it can be used to:

- Enhance Reaction Rates and Selectivity: By coordinating to a metal, the ligand modulates its reactivity and can create a sterically hindered environment that favors specific reaction pathways.[\[2\]](#)[\[3\]](#)
- Stabilize Reactive Species: The ligand can stabilize low-valent or otherwise unstable metal centers, allowing them to participate in challenging catalytic cycles.
- Polymer Synthesis: It is employed as a catalyst or curing agent in the production of polymers like polyurethanes and epoxy resins, where it helps control the polymerization process and enhances the mechanical and thermal properties of the final material.[\[2\]](#)

Pharmaceutical and Specialty Chemical Intermediate

The 1,2-diamine motif is a common structural feature in many biologically active molecules and pharmaceutical agents.[\[9\]](#) N,N'-di-tert-butylethane-1,2-diamine serves as a versatile building block for introducing this core structure.[\[3\]](#)[\[4\]](#)[\[5\]](#) Its role as a pharmaceutical intermediate is critical for constructing more complex molecules where the diamine fragment is a key part of the final pharmacophore.[\[3\]](#)[\[4\]](#)[\[5\]](#) Furthermore, its role as a stabilizer in drug formulations helps maintain the efficacy and shelf-life of active pharmaceutical ingredients.[\[2\]](#)

Safety and Handling

N,N'-di-tert-butylethane-1,2-diamine is classified as a corrosive substance and requires careful handling.

- GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
- Storage: Keep the container tightly closed in a dry, well-ventilated place. Store away from oxidizing agents and strong acids.[\[4\]](#) It should be stored under an inert atmosphere.[\[5\]](#)

Conclusion

N,N'-di-tert-butylethane-1,2-diamine is more than just a simple diamine; it is a sophisticated molecular tool whose value is derived from a deliberate structural design. The interplay between its chelating backbone and its sterically demanding tert-butyl substituents provides chemists with a powerful ligand for controlling metal-catalyzed reactions and a key building block for complex molecular synthesis. Its established and scalable synthesis ensures its continued availability for both academic research and industrial applications, particularly in the development of new catalysts, advanced materials, and pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N,N'-Di-tert-butylethylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. N,N'-DI-TERT-BUTYLETHYLEDIAMINE | 4062-60-6 [chemicalbook.com]
- 6. Metal-catalysed 1,2-diamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shyzchem.com [shyzchem.com]
- 8. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [IUPAC name N,N'-ditert-butylethane-1,2-diamine structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581574#iupac-name-n-n-ditert-butylethane-1-2-diamine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com